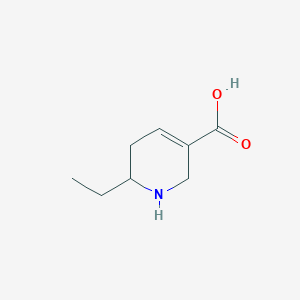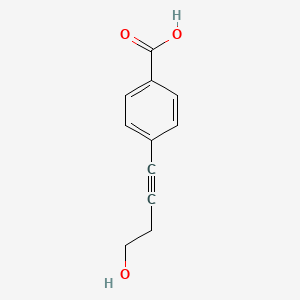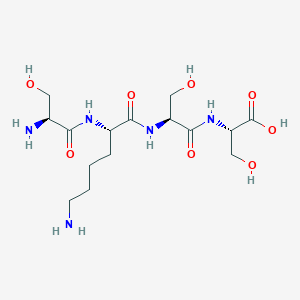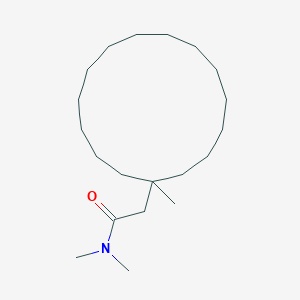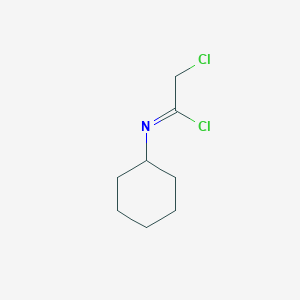
(1Z)-2-Chloro-N-cyclohexylethanimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z)-2-Chloro-N-cyclohexylethanimidoyl chloride is an organic compound with a unique structure that includes a chloro group and a cyclohexyl group attached to an ethanimidoyl chloride backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-Chloro-N-cyclohexylethanimidoyl chloride typically involves the reaction of cyclohexylamine with chloroacetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring high purity and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1Z)-2-Chloro-N-cyclohexylethanimidoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form the corresponding amide and hydrochloric acid.
Reduction: The imidoyl chloride group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanimidoyl derivatives.
Hydrolysis: Formation of cyclohexylacetamide and hydrochloric acid.
Reduction: Formation of cyclohexylethylamine.
Aplicaciones Científicas De Investigación
(1Z)-2-Chloro-N-cyclohexylethanimidoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of functionalized polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1Z)-2-Chloro-N-cyclohexylethanimidoyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved in the reaction. For instance, in medicinal chemistry, the compound may interact with enzyme active sites, leading to inhibition or activation of the enzyme.
Comparación Con Compuestos Similares
Similar Compounds
(1Z)-2-Chloro-N-phenylethanimidoyl chloride: Similar structure but with a phenyl group instead of a cyclohexyl group.
(1Z)-2-Chloro-N-methylthioethanimidoyl chloride: Contains a methylthio group instead of a cyclohexyl group.
Uniqueness
(1Z)-2-Chloro-N-cyclohexylethanimidoyl chloride is unique due to the presence of the cyclohexyl group, which imparts specific steric and electronic properties. This uniqueness makes it a valuable intermediate in the synthesis of compounds with particular biological or chemical properties.
Propiedades
Número CAS |
749161-02-2 |
|---|---|
Fórmula molecular |
C8H13Cl2N |
Peso molecular |
194.10 g/mol |
Nombre IUPAC |
2-chloro-N-cyclohexylethanimidoyl chloride |
InChI |
InChI=1S/C8H13Cl2N/c9-6-8(10)11-7-4-2-1-3-5-7/h7H,1-6H2 |
Clave InChI |
RPJJNMCILRJKRZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N=C(CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


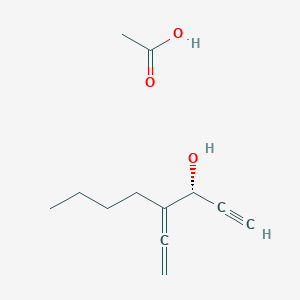
![3-Cyano-2-ethyl-4-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B14227717.png)
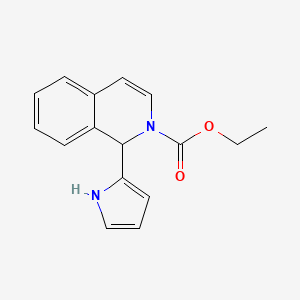
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B14227720.png)
![2-[6-(Pyridin-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14227725.png)
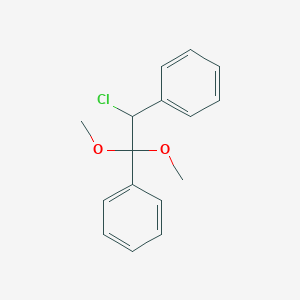

![4-{[2-(Ethylamino)ethyl]amino}pent-3-EN-2-one](/img/structure/B14227738.png)
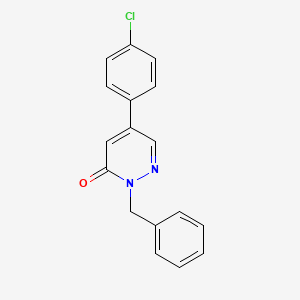
![3-{[(1R)-1-(4-Methoxyphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14227752.png)
